(S)-4-(3-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid is a chiral compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Bromophenyl Group: The bromophenyl group is introduced through a bromination reaction, where a phenyl group is treated with a brominating agent like N-bromosuccinimide (NBS).
Coupling Reaction: The protected amino acid is then coupled with the bromophenyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. The bromophenyl group can participate in various reactions, making the compound versatile for different applications.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid: Similar structure but with a propanoic acid backbone instead of butanoic acid.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-bromophenyl)butanoic acid lies in its specific combination of the Fmoc protecting group and the bromophenyl group, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C25H22BrNO4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
(2S)-4-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H22BrNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
InChI Key |
MTAPSYJBXWXRTR-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.